molecular formula C10H11NO2 B13895843 2-Cyclopropyl-1-methyl-4-nitrobenzene

2-Cyclopropyl-1-methyl-4-nitrobenzene

Cat. No.: B13895843
M. Wt: 177.20 g/mol
InChI Key: XBJIILPTJVAUCX-UHFFFAOYSA-N
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Preparation Methods

2-Cyclopropyl-1-methyl-4-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 2-cyclopropyl-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Industrial production methods may involve similar nitration reactions but on a larger scale with optimized conditions for yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methyl-4-nitrobenzene primarily involves its nitro group. In biological systems, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

2-Cyclopropyl-1-methyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:

The presence of the cyclopropyl group in this compound makes it unique, as it introduces additional steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-cyclopropyl-1-methyl-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

XBJIILPTJVAUCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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